molecular formula C18H33N3O6S B1598245 2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid CAS No. 24435-27-6

2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

Cat. No. B1598245
CAS RN: 24435-27-6
M. Wt: 419.5 g/mol
InChI Key: KURCETSKPQIOEM-SQWANPQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds involves the use of techniques such as single-crystal X-ray diffraction (SXRD), Fourier transform infrared (FTIR) spectroscopy, and high-resolution X-ray diffraction (HRXRD) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area can be determined .

Scientific Research Applications

These applications highlight the versatility of S-Octylglutathione in clinical chemistry, biochemistry, and pharmaceutical research. Researchers continue to explore its potential in various contexts, making it an exciting compound for future investigations. 🌟 .

Safety And Hazards

The safety data sheet (SDS) provides information on the potential hazards of a compound. It includes information on its toxicity, precautions for handling and use, procedures for storage, and steps to take in case of an accident .

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWCZWAVSJZQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 2
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 3
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 4
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 5
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 6
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

Q & A

Q1: What is the primary mechanism of action of S-Octylglutathione?

A1: S-Octylglutathione acts as a competitive inhibitor of glutathione S-transferases (GSTs). [, , ] This means it binds to the enzyme's active site, preventing the natural substrate, glutathione (GSH), from binding and participating in detoxification reactions.

Q2: Can you provide an example of how S-Octylglutathione has been used to study enzyme activity?

A2: Researchers studying the detoxification of vinyl carbamate epoxide (VCO) used S-Octylglutathione to demonstrate the role of GSTs in the process. The inhibitory effect of mouse liver cytosol on VCO-mediated adduct formation was reversed by adding S-Octylglutathione, confirming the involvement of GSTs. []

Q3: Does S-Octylglutathione inhibit all GSTs equally?

A3: While S-Octylglutathione is a general GST inhibitor, studies suggest some variation in its effect on different GST classes. For instance, chemical modification studies on GSTP1-1 showed that S-Octylglutathione protected a specific lysine residue (Lys-44) involved in GSH binding, highlighting the importance of specific interactions within the active site. []

Q4: Has S-Octylglutathione been used to investigate the metabolism of any specific compounds?

A4: Yes, S-Octylglutathione played a key role in identifying the enzyme responsible for the in vitro degradation of the explosive compound hexanitrohexaazaisowurtzitane (CL-20). The observation that S-Octylglutathione significantly inhibited CL-20 degradation in Japanese quail and rabbit liver cytosols pointed towards the involvement of GSTs. Further investigation confirmed that purified α- and μ-type GSTs could indeed biotransform CL-20 in the presence of GSH. []

Q5: Are there other known inhibitors of Glyoxalase I, besides S-Octylglutathione?

A5: Yes, research has identified other inhibitors of Glyoxalase I. These include:

  • Squaric acid: This compound exhibits strong inhibitory effects on Glyoxalase I. [, ]
  • Methotrexate: This clinically used anticancer drug was found to be as potent as S-Octylglutathione in inhibiting Glyoxalase I. []
  • N, S, bis-FMOC glutathione: This compound is a potent inhibitor of Glyoxalase II and has been shown to competitively inhibit Glyoxalase I with a Ki of 0.32 mM. []
  • Biologically active peptides: Peptides like f-Met-Leu-Phe-OCH3 and Boc-Phe-Leu-Phe-OCH3 have demonstrated inhibitory activity against Glyoxalase I. []

Q6: How does the structure of S-Octylglutathione relate to its function?

A6: While specific spectroscopic data wasn't reported in the provided abstracts, the structure of S-Octylglutathione closely resembles the natural substrate, glutathione. The "octyl" group in S-Octylglutathione likely mimics the bulky hydrophobic substrates that GSTs typically interact with. This structural similarity enables S-Octylglutathione to bind to the GST active site, but the absence of a reactive group prevents it from participating in catalysis, thus causing inhibition. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.